molecular formula C22H25N3O5 B12027365 4-(3,4-dimethoxybenzoyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-5-(3-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one

4-(3,4-dimethoxybenzoyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-5-(3-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one

Cat. No.: B12027365
M. Wt: 411.5 g/mol
InChI Key: HAHKPTAUTXGZPA-ZZEZOPTASA-N
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Description

4-(3,4-Dimethoxybenzoyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-5-(3-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one is a complex organic compound with a unique structure that combines several functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,4-dimethoxybenzoyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-5-(3-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the Pyrrol-2-one Core: This can be achieved through a cyclization reaction involving a suitable precursor.

    Introduction of the 3,4-Dimethoxybenzoyl Group: This step often involves an acylation reaction using 3,4-dimethoxybenzoyl chloride.

    Attachment of the Dimethylaminoethyl Group: This can be done through a nucleophilic substitution reaction.

    Addition of the Pyridinyl Group: This step may involve a coupling reaction using a pyridine derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy group.

    Reduction: Reduction reactions can target the carbonyl group in the benzoyl moiety.

    Substitution: The dimethylaminoethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or carboxylic acid, while reduction could produce an alcohol.

Scientific Research Applications

4-(3,4-Dimethoxybenzoyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-5-(3-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one has several applications in scientific research:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.

    Industry: It may be used in the development of new materials or as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of 4-(3,4-dimethoxybenzoyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-5-(3-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in their activity or function.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 4-[(3,4-dimethoxybenzoyl)amino]benzoate
  • Ethyl 2-[(3,4-dimethoxybenzoyl)amino]-4-(4-methoxyphenyl)-3-thiophenecarboxylate

Uniqueness

Compared to similar compounds, 4-(3,4-dimethoxybenzoyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-5-(3-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C22H25N3O5

Molecular Weight

411.5 g/mol

IUPAC Name

(4Z)-4-[(3,4-dimethoxyphenyl)-hydroxymethylidene]-1-[2-(dimethylamino)ethyl]-5-pyridin-3-ylpyrrolidine-2,3-dione

InChI

InChI=1S/C22H25N3O5/c1-24(2)10-11-25-19(15-6-5-9-23-13-15)18(21(27)22(25)28)20(26)14-7-8-16(29-3)17(12-14)30-4/h5-9,12-13,19,26H,10-11H2,1-4H3/b20-18-

InChI Key

HAHKPTAUTXGZPA-ZZEZOPTASA-N

Isomeric SMILES

CN(C)CCN1C(/C(=C(\C2=CC(=C(C=C2)OC)OC)/O)/C(=O)C1=O)C3=CN=CC=C3

Canonical SMILES

CN(C)CCN1C(C(=C(C2=CC(=C(C=C2)OC)OC)O)C(=O)C1=O)C3=CN=CC=C3

Origin of Product

United States

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